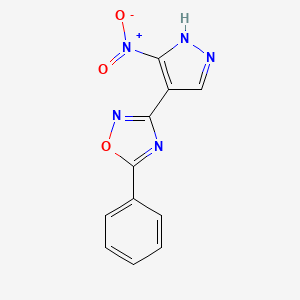![molecular formula C18H22O4S B4228081 2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone](/img/structure/B4228081.png)
2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone
Overview
Description
2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone, also known as DMHP, is a chemical compound with potential applications in scientific research. This compound is a member of the synthetic cathinone class of drugs, which are known for their stimulant properties. However,
Mechanism of Action
2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone's mechanism of action involves its interaction with the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. 2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone binds to these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular concentrations.
Biochemical and Physiological Effects:
2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. These effects are consistent with those of other synthetic cathinones, which are known for their stimulant properties.
Advantages and Limitations for Lab Experiments
2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone has several advantages for use in lab experiments, including its potency and selectivity for dopamine and norepinephrine transporters. However, its stimulant properties may also pose limitations, as they may interfere with certain types of experiments or make interpretation of results more difficult.
Future Directions
There are several potential future directions for research on 2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone, including further studies on its mechanism of action and potential therapeutic applications. Additionally, studies on the long-term effects of 2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone use and its potential for abuse and addiction may also be of interest. Finally, research on the development of more selective and potent 2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone analogs may also be of interest for both scientific research and potential therapeutic applications.
Conclusion:
2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone is a chemical compound with potential applications in scientific research, particularly in the study of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While it has several advantages for use in lab experiments, its stimulant properties may also pose limitations. Future research on 2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone may focus on its mechanism of action, potential therapeutic applications, and the development of more selective and potent analogs.
Scientific Research Applications
2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone acts as a potent inhibitor of dopamine and norepinephrine reuptake, which may contribute to its stimulant properties.
properties
IUPAC Name |
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylsulfanylphenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4S/c1-10(19)15-14(21)9-18(3,22)17(11(2)20)16(15)12-5-7-13(23-4)8-6-12/h5-8,15-17,22H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLMCWYSBJVUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228006.png)

![ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228016.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4228023.png)


![ethyl 4-(anilinocarbonyl)-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4228036.png)
![ethyl 4-(4-chlorophenyl)-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228045.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228052.png)
![2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4228062.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228069.png)
amine hydrochloride](/img/structure/B4228070.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4228078.png)